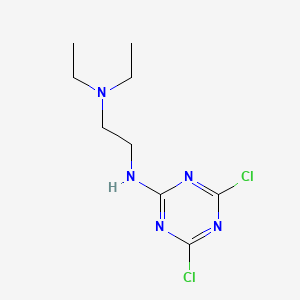
N-(4,6-dichloro-1,3,5-triazin-2-yl)-N',N'-diethylethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dichloro-1,3,5-triazin-2-yl)-N’,N’-diethylethane-1,2-diamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The presence of the triazine ring, substituted with chlorine atoms and an ethane-1,2-diamine moiety, imparts unique chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dichloro-1,3,5-triazin-2-yl)-N’,N’-diethylethane-1,2-diamine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with diethylethane-1,2-diamine. The reaction is carried out in a solvent such as dioxane or acetone, often in the presence of a base like sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using microwave irradiation, which significantly reduces reaction time and improves yield and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure high efficiency and minimal by-products .
化学反応の分析
Types of Reactions
N-(4,6-dichloro-1,3,5-triazin-2-yl)-N’,N’-diethylethane-1,2-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary or secondary amines, thiols, and alcohols in the presence of a base (e.g., sodium carbonate) are commonly used.
Oxidation and Reduction: Specific oxidizing or reducing agents, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine would yield a corresponding amine-substituted triazine derivative .
科学的研究の応用
N-(4,6-dichloro-1,3,5-triazin-2-yl)-N’,N’-diethylethane-1,2-diamine has several applications in scientific research:
作用機序
The mechanism of action of N-(4,6-dichloro-1,3,5-triazin-2-yl)-N’,N’-diethylethane-1,2-diamine involves its interaction with specific molecular targets. The triazine ring can form stable complexes with various biomolecules, disrupting their normal function. This interaction can inhibit the growth of microorganisms or cancer cells by interfering with essential biochemical pathways .
類似化合物との比較
Similar Compounds
4,6-diazido-N-(4,6-diazido-1,3,5-triazin-2-yl)-1,3,5-triazin-2-amine: A high-energy compound with similar triazine structure but different substituents.
2,4,6-triazido-1,3,5-triazine: Known for its high sensitivity and volatility.
6-chloro-N-(4-dimethylamino-phenyl)-N’-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine-2,4-di-amine: Exhibits significant antimicrobial activity.
Uniqueness
N-(4,6-dichloro-1,3,5-triazin-2-yl)-N’,N’-diethylethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo nucleophilic substitution reactions makes it a versatile intermediate in synthetic chemistry .
特性
CAS番号 |
53215-36-4 |
|---|---|
分子式 |
C9H15Cl2N5 |
分子量 |
264.15 g/mol |
IUPAC名 |
N-(4,6-dichloro-1,3,5-triazin-2-yl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C9H15Cl2N5/c1-3-16(4-2)6-5-12-9-14-7(10)13-8(11)15-9/h3-6H2,1-2H3,(H,12,13,14,15) |
InChIキー |
NOPOTJSCABYZFN-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC1=NC(=NC(=N1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


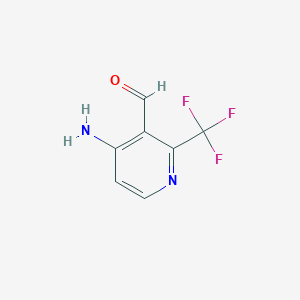

![2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane](/img/structure/B13999917.png)
![2-bromo-N-[3-[3-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propoxy]phenyl]acetamide](/img/structure/B13999921.png)
![N-[Bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-4-ethoxy-aniline](/img/structure/B13999924.png)
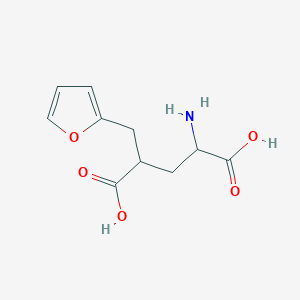
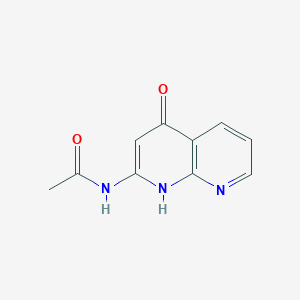
![2,2'-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol](/img/structure/B13999947.png)

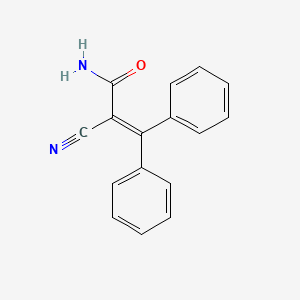
![2-[(2-Bromophenyl)methanesulfinyl]acetamide](/img/structure/B13999982.png)

![N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline](/img/structure/B13999989.png)
![N-{2-[1-(Phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B13999993.png)
